molecular formula C16H26ClNO3 B4544942 2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride

2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride

Cat. No. B4544942
M. Wt: 315.83 g/mol
InChI Key: YENDSHRUKGGQRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride" involves complex reactions, including the formation of Schiff bases and subsequent reduction or cyclization reactions. For instance, Shi et al. (2007) synthesized a compound through a reaction involving cyclohexenone rings adopting different conformations, highlighting the intricacy of synthesizing such molecules (Shi et al., 2007). Additionally, Tan Bin (2011) reported on the synthesis of a morpholine derivative from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, showing the diversity of reactions involved in synthesizing structurally complex molecules (Tan Bin, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride" is characterized by the presence of cyclohexenone rings and methoxyphenyl groups. Studies such as that by Shi et al. (2007) provide detailed crystallographic information, revealing the monoclinic space group and the presence of intramolecular hydrogen bonds (Shi et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving compounds like "2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride" can include Schiff base formation, reduction, and cyclization. The compound synthesized by Tan Bin (2011) through a cyclization reaction is an example of the complexity and diversity of chemical reactions that these molecules can undergo (Tan Bin, 2011).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystal structure are crucial for understanding the behavior of these compounds. The study by Shi et al. (2007) provides insight into the crystal structure, indicating the presence of cyclohexenone rings with different conformations and intramolecular hydrogen bonds, which can influence the physical properties (Shi et al., 2007).

properties

IUPAC Name

2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-19-16-11-13(7-8-15(16)20-10-9-18)12-17-14-5-3-2-4-6-14;/h7-8,11,14,17-18H,2-6,9-10,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENDSHRUKGGQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCCC2)OCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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